molecular formula C17H13F3N4O2 B2581439 3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine CAS No. 321391-73-5

3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine

Cat. No.: B2581439
CAS No.: 321391-73-5
M. Wt: 362.312
InChI Key: AAPSWFQOFXQNIJ-UHFFFAOYSA-N
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Description

3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine is a complex organic compound featuring a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the radical trifluoromethylation process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine, which can further participate in various coupling reactions.

    Substitution: The trifluoromethyl group can be involved in nucleophilic aromatic substitution reactions due to its electron-withdrawing nature.

    Coupling Reactions: The amine group on the pyrazole ring can participate in coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst for reduction of the nitro group.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products

    Reduction of Nitro Group: 3-methyl-1-(3-aminophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to the presence of the pyrazole ring and trifluoromethyl group.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine: Lacks the nitro group, which may affect its reactivity and applications.

    3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine: Lacks the trifluoromethyl group, which may influence its electronic properties and stability.

Uniqueness

The combination of a nitro group, a trifluoromethyl group, and a pyrazole ring in 3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine makes it unique, offering a balance of electronic effects and steric factors that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

5-methyl-2-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-10-15(11-4-2-5-12(8-11)17(18,19)20)16(21)23(22-10)13-6-3-7-14(9-13)24(25)26/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPSWFQOFXQNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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